
Laccase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laccase-IN-2 is a synthetic compound known for its ability to inhibit laccase enzymes. Laccase enzymes are multicopper oxidases that catalyze the oxidation of phenolic and non-phenolic substrates, playing a crucial role in various biological processes, including lignin degradation, pigment formation, and detoxification of environmental pollutants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Laccase-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
Laccase-IN-2 primarily undergoes oxidation and reduction reactions due to its interaction with laccase enzymes. It can also participate in substitution reactions, depending on the presence of functional groups in the compound .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, molecular oxygen, and various organic solvents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and the substrates used.
科学的研究の応用
Laccase-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the mechanisms of laccase enzymes and their role in various chemical reactions.
Biology: In biological research, this compound is used to investigate the physiological functions of laccase enzymes in different organisms.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in bioremediation processes to degrade environmental pollutants.
作用機序
Laccase-IN-2 exerts its effects by inhibiting the activity of laccase enzymes. It binds to the active site of the enzyme, preventing the oxidation of substrates and the subsequent formation of reaction products. The inhibition of laccase activity disrupts various biological processes, including lignin degradation and pigment formation . The molecular targets of this compound include the copper ions present in the active site of laccase enzymes, which are essential for their catalytic activity .
類似化合物との比較
Laccase-IN-2 is unique in its ability to specifically inhibit laccase enzymes. Similar compounds include:
Laccase-IN-1: Another laccase inhibitor with a different chemical structure and mechanism of action.
Laccase-IN-3: A synthetic compound with similar inhibitory effects on laccase enzymes but with different pharmacokinetic properties.
Laccase-IN-4:
This compound stands out due to its high specificity and potency in inhibiting laccase enzymes, making it a valuable tool in scientific research and industrial applications .
特性
分子式 |
C14H15F2N3OS |
|---|---|
分子量 |
311.35 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(2,4-difluorophenyl)prop-2-enylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C14H15F2N3OS/c15-12-4-3-11(13(16)10-12)2-1-5-17-18-14(21)19-6-8-20-9-7-19/h1-5,10H,6-9H2,(H,18,21)/b2-1+,17-5+ |
InChIキー |
RLPVDXFLEWXPEE-RPDCQVAOSA-N |
異性体SMILES |
C1COCCN1C(=S)N/N=C/C=C/C2=C(C=C(C=C2)F)F |
正規SMILES |
C1COCCN1C(=S)NN=CC=CC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


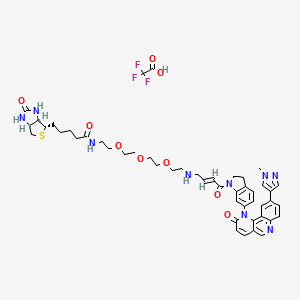
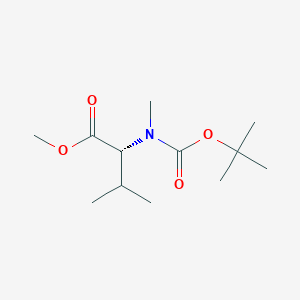
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)


![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

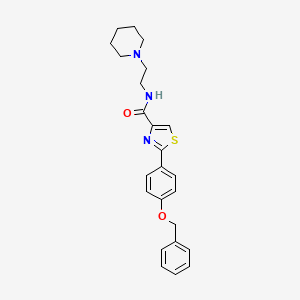

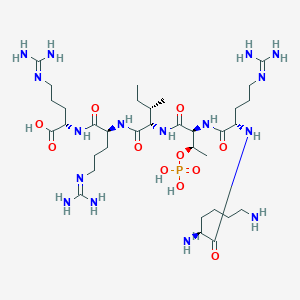
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
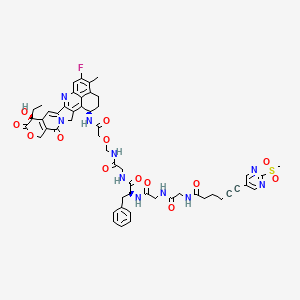
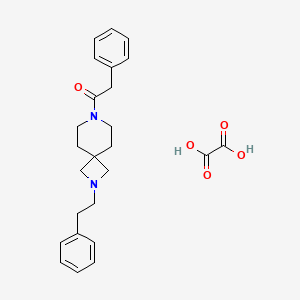
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
